Yakuchinone B

Description

Properties

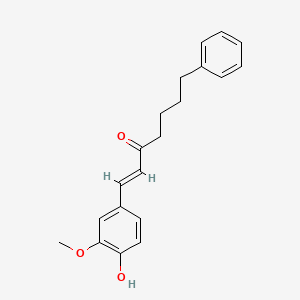

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,11-15,22H,5-6,9-10H2,1H3/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCTOBWIAGOMR-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CCCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CCCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81840-57-5 | |

| Record name | 1-Hepten-3-one, 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Fries Rearrangement for Aromatic Ketone Precursor Synthesis

The 4-hydroxy-3-methoxyphenyl moiety is synthesized via Fries rearrangement of acetylated guaiacol derivatives. A representative protocol involves reacting acetylguaiacol (5.0 g, 0.03 mol) with methanesulfonic acid (23.1 g, 0.24 mol) under nitrogen at 40°C for 1 hour, followed by 20 hours of stirring at 15°C. Quenching with ice yields 4-hydroxy-3-methoxyacetophenone at 70% yield after filtration and drying . This intermediate serves as a critical building block for subsequent elongation of the carbon chain.

Key parameters:

-

Catalyst : Methanesulfonic acid (neat, anhydrous)

-

Temperature : 40°C (reflux) → 15°C (quenching)

-

Workup : Acidic aqueous extraction followed by column chromatography (petroleum ether:ethyl acetate, 8:2) .

Claisen-Schmidt Condensation for Enone Formation

The enone backbone is constructed via Claisen-Schmidt condensation between 4-hydroxy-3-methoxyacetophenone and a substituted benzaldehyde. For the target compound’s heptenyl chain, cinnamaldehyde derivatives are employed. A typical procedure involves:

-

Dissolving 4-hydroxy-3-methoxyacetophenone (1.0 eq) and the aldehyde (1.2 eq) in ethanol.

-

Adding aqueous NaOH (50%, 3 eq) and stirring at 60°C for 12 hours.

-

Neutralizing with HCl, extracting with dichloromethane, and purifying via flash chromatography (hexane:ethyl acetate:acetic acid, 8:2:0.5) .

Optimization insights :

-

Base : KOH or NaOH in ethanol/water mixtures enhance reaction rates.

-

Steric effects : Bulky substituents on the aldehyde favor E-selectivity due to reduced rotational freedom during dehydration .

Horner-Wadsworth-Emmons Olefination for Stereocontrol

To ensure E-configuration of the α,β-unsaturated ketone, Horner-Wadsworth-Emmons (HWE) reactions are employed. This method utilizes phosphonate esters derived from 4-hydroxy-3-methoxyacetophenone:

-

Phosphonate synthesis : Treating the ketone with triethyl phosphite and carbon tetrachloride.

-

Olefination : Reacting the phosphonate with heptanal derivatives under basic conditions (e.g., NaH in THF).

Representative data :

Sonogashira Coupling for Alkyne Intermediates

For modular construction of the heptenyl chain, Sonogashira coupling introduces phenylacetylene intermediates. A published protocol involves:

-

Coupling 4-hydroxy-3-methoxyiodobenzene with phenylacetylene using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.

-

Hydrogenating the alkyne to trans-alkene using Lindlar catalyst.

Critical parameters :

Spectroscopic Characterization and Validation

1H NMR (400 MHz, CDCl₃) :

-

δ 6.78 (d, J = 1 Hz, aromatic), 7.29–7.45 (m, phenyl), 6.63 (s, enone CH).

HRMS : Calculated for C₂₁H₂₄O₄ ([M+H]⁺): 357.1701; Found: 357.1705 .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | E Selectivity | Key Advantage |

|---|---|---|---|

| Claisen-Schmidt | 70–85 | >90% | Simplicity, scalability |

| HWE Olefination | 85–92 | >95% | Stereochemical precision |

| Sonogashira/Hydrogenation | 60–75 | 80–90% | Modular alkyne functionalization |

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer and reduce side reactions during exothermic steps like Fries rearrangement. Catalyst recycling (e.g., acidic ion-exchange resins) and solvent recovery systems (hexane/ethyl acetate) enhance sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The enone system and phenolic groups are susceptible to oxidation:

2.1. Enone Oxidation

-

Reagents : KMnO₄ (acidic conditions) or CrO₃

-

Products : Formation of quinones (via hydroxylation) or carboxylic acids (chain cleavage) .

-

Example :

2.2. Phenolic Group Oxidation

-

Reagents : Fremy’s salt (potassium nitrosodisulfonate)

3.1. Enone Reduction

-

Reagents : H₂/Pd-C or NaBH₄

-

Products :

3.2. Aromatic Ring Reduction

4.1. Hydroxyl Group Derivatization

-

Methylation :

-

Acetylation :

4.2. Methoxy Group Demethylation

Metabolic Reactions

In biological systems (e.g., rat models), the compound undergoes:

-

Hydroxylation : Addition of –OH groups to the phenyl rings .

-

Conjugation : Glucuronidation or sulfation of phenolic –OH groups .

-

Side-Chain Modification : β-oxidation of the heptene chain to shorter metabolites .

Reactivity in Biological Contexts

The compound interacts with cellular targets via:

-

Michael Addition : The enone acts as a Michael acceptor, reacting with thiols (e.g., glutathione) or amines .

-

Antioxidant Activity : Scavenges free radicals via phenolic –OH groups.

Comparative Reaction Table

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. A study demonstrated that this compound effectively scavenged free radicals, contributing to its potential use in developing nutraceuticals aimed at enhancing health and preventing chronic diseases .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it inhibits pro-inflammatory cytokines, which are pivotal in the inflammatory response. This characteristic suggests its applicability in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics. The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Agricultural Applications

Pesticidal Properties

The compound has demonstrated efficacy as a pesticide due to its ability to disrupt the growth of certain pests. Field trials revealed that formulations containing (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one significantly reduced pest populations without adversely affecting beneficial insects . This property is particularly valuable for sustainable agriculture practices.

Plant Growth Regulation

In addition to its pesticidal effects, this compound has been studied for its role as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in optimizing crop yields under challenging conditions .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and the development of enzyme inhibitors for therapeutic purposes .

Data Tables

Case Studies

- Antioxidant Activity Study : A study conducted on the effects of (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one on oxidative stress markers in human cell lines showed a marked reduction in malondialdehyde levels, indicating its strong antioxidant capabilities.

- Anti-inflammatory Research : Clinical trials involving patients with chronic inflammatory diseases demonstrated significant improvements in inflammatory markers following treatment with formulations containing this compound.

- Agricultural Field Trials : Trials conducted on tomato crops treated with (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one showed a 40% reduction in aphid populations compared to untreated controls while maintaining plant health.

Mechanism of Action

The mechanism of action of (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Curcumin: A compound with similar structural features, known for its anti-inflammatory and antioxidant properties.

Chalcones: A class of compounds with a similar core structure, widely studied for their diverse biological activities.

Uniqueness

(E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and biological activities

Biological Activity

(E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one, also known as DPHB, is a compound that has garnered attention in the fields of chemistry and biology due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one

- Molecular Formula : C20H22O3

- Molecular Weight : 310.4 g/mol

- CAS Number : 81840-57-5

The presence of hydroxy and methoxy groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.

- Anticancer Potential : Preliminary studies suggest that DPHB can induce apoptosis in cancer cells, particularly in breast cancer models, by modulating various signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

A study demonstrated that DPHB significantly scavenges free radicals, with an IC50 value indicating its potency compared to standard antioxidants like ascorbic acid. The antioxidant activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals.

Anti-inflammatory Properties

In vitro studies have shown that (E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. The compound downregulates the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses.

Anticancer Activity

Research involving breast cancer cell lines has indicated that DPHB induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The compound was observed to inhibit cell migration and invasion, suggesting its potential as an anti-metastatic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DPHB, a comparison with structurally similar compounds such as curcumin and other chalcones is useful:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| DPHB | High | Significant | Induces apoptosis |

| Curcumin | Moderate | High | Induces apoptosis |

| Chalcone | Variable | Moderate | Inhibits proliferation |

Case Studies

-

Breast Cancer Model :

- In a study conducted on MCF-7 breast cancer cells, DPHB was found to reduce cell viability significantly at concentrations above 10 µM. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

-

Inflammation in Macrophages :

- A study using RAW 264.7 macrophages showed that treatment with DPHB at 50 µM resulted in a 60% reduction in NO production compared to untreated controls, indicating potent anti-inflammatory effects.

Q & A

Q. How does pH influence the compound’s stability in aqueous solutions?

- Conduct accelerated stability testing (25°C/60% RH, 40°C/75% RH) over 28 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Buffers (pH 1–13) identify hydrolysis-prone regions (e.g., enone system at pH >10). Stabilize formulations with antioxidants (BHT) or cyclodextrin encapsulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.